molecular formula C11H11N3O B2493455 3-Amino-5-(2-methylphenyl)-1H-pyrazole CAS No. 57860-42-1

3-Amino-5-(2-methylphenyl)-1H-pyrazole

Cat. No.: B2493455
CAS No.: 57860-42-1
M. Wt: 201.229
InChI Key: SVASFGBFHACAMF-UHFFFAOYSA-N
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Description

3-Amino-5-(2-methylphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-methylphenyl)-1H-pyrazole typically involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. One common method is the cyclization of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, followed by heating under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-Amino-5-(2-methylphenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-5-(2-methylphenyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary based on the functional groups present on the pyrazole ring and their interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(2-methylphenyl)-1H-pyrazole
  • 3-Amino-5-(3-methylphenyl)-1H-pyrazole
  • 3-Amino-5-(4-methylphenyl)-1H-pyrazole

Uniqueness

3-Amino-5-(2-methylphenyl)-1H-pyrazole is unique due to the specific positioning of the amino and 2-methylphenyl groups on the pyrazole ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQCUZKXAXOTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973452
Record name 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57860-42-1
Record name 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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